2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid
Description
2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid is a complex organic compound that falls under the category of amino acid derivatives
Properties
IUPAC Name |
2-[[1-[2-[[2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPZCZOLKBHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid involves multiple steps, typically starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process includes the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Amide Bonds: The protected amino acids are coupled using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form amide bonds.
Deprotection: The benzyloxycarbonyl groups are removed using hydrogenation or acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of high-throughput techniques and optimized reaction conditions ensures the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)ethanoic acid: Similar structure with an ethanoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 2-(1-(2-(2-(1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)acetamido)acetyl)pyrrolidine-2-carboxamido)propanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes with molecular targets and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
